Direct Head-to-Head ACE Inhibition Potency: Captopril vs. Lisinopril and Enalapril in Sheep Serum
In a direct head-to-head study, captopril exhibited a higher IC₅₀ (6.3 nM) against sheep serum ACE compared to lisinopril (5.6 nM) but was substantially more potent than enalapril (70,000 nM). Similarly, the Ki for captopril was 1.7 nM, intermediate between lisinopril (1.0 nM) and enalapril (12,000 nM) [1].
| Evidence Dimension | ACE inhibition potency (IC₅₀ and Ki) |
|---|---|
| Target Compound Data | IC₅₀ = 6.3 nM, Ki = 1.7 nM |
| Comparator Or Baseline | Lisinopril (IC₅₀ = 5.6 nM, Ki = 1.0 nM) and Enalapril (IC₅₀ = 70,000 nM, Ki = 12,000 nM) |
| Quantified Difference | Captopril is 11,111-fold more potent than enalapril but 1.1-fold less potent than lisinopril in this assay. |
| Conditions | Sheep serum ACE inhibition assay using Hip-His-Leu (HHL) as substrate |
Why This Matters
This data demonstrates that while captopril is not the most potent ACE inhibitor in this specific assay, its activity is well-characterized and reliable, and it significantly outperforms the prodrug enalapril in direct activity.
- [1] Udupa, E. G., & Rao, N. M. (1997). Inhibition of angiotensin converting enzyme from sheep tissues by captopril, lisinopril and enalapril. Indian Journal of Biochemistry and Biophysics, 34(6), 524-528. View Source
